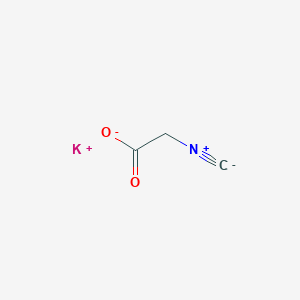

Potassium 2-isocyanoacetate

Description

Historical Context and Evolution of Isocyanide Chemistry

The journey of isocyanide chemistry is a compelling narrative of discovery, initial aversion, and eventual renaissance, establishing it as a vital sub-discipline of organic chemistry.

Isocyanide chemistry commenced in 1859 with the serendipitous formation of allyl isocyanide by Lieke, who was attempting to synthesize crotonic acid from allyl iodide and silver cyanide. nih.govrkmvccrahara.org The first formal syntheses were developed shortly after by Gautier in 1867 and Hofmann in 1867. nih.govbeilstein-journals.orgmdpi.com For nearly a century, progress in the field was sluggish. nih.govmdpi.com This was largely due to the limited availability of isocyanides and their notoriously overpowering and unpleasant odor, which was described as 'horrible' and 'extremely distressing', deterring many researchers from exploring their chemistry. beilstein-journals.orgmdpi.comwikipedia.org

The earliest method involved the reaction of alkyl iodides with silver cyanide. wikipedia.orgthieme-connect.de Another classic route is the carbylamine reaction, also known as the Hofmann isocyanide synthesis, which converts primary amines into isocyanides using chloroform (B151607) and a base. beilstein-journals.orgwikipedia.org A significant breakthrough came much later with the development of a reliable two-step procedure involving the formylation of a primary amine followed by dehydration, which made a wider range of isocyanides generally accessible to chemists. mdpi.comwikipedia.orgrsc.org The first naturally occurring isocyanide, Xanthocillin, was isolated in 1957 from the mold Penicillium notatum, sparking further interest in this unique functional group. rkmvccrahara.orgmdpi.comwikipedia.org

Table 1: Key Milestones in Early Isocyanide Chemistry

| Year | Discovery/Development | Contributor(s) | Significance |

|---|---|---|---|

| 1859 | First synthesis of an isocyanide (allyl isocyanide). nih.govmdpi.com | W. Lieke | Marks the beginning of isocyanide chemistry. nih.gov |

| 1867 | Development of classical isocyanide syntheses. nih.govbeilstein-journals.orgmdpi.com | A. Gautier & A.W. Hofmann | Established the first formal methods for preparing isonitriles. beilstein-journals.org |

| 1921 | Introduction of the Passerini reaction. mdpi.comfu-berlin.de | M. Passerini | The first isocyanide-based multicomponent reaction (MCR). mdpi.com |

| 1957 | Discovery of the first natural isocyanide (Xanthocillin). rkmvccrahara.orgwikipedia.org | - | Revealed the presence of isocyanides in nature, stimulating further research. wikipedia.org |

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. ajrconline.orgwikipedia.orgnumberanalytics.com This product incorporates the majority of the atoms from the reactants. ajrconline.orgwikipedia.org The history of MCRs predates the widespread study of isocyanides, with the first documented example being the Strecker synthesis of α-amino acids in 1850. ajrconline.orgwikipedia.orgnumberanalytics.com

Isocyanides proved to be exceptionally well-suited for MCRs due to the unique reactivity of the isocyano group, which can exhibit both nucleophilic and electrophilic character at its terminal carbon atom. ajrconline.orgwikipedia.orgresearchgate.net This dual reactivity allows for the formation of multiple bonds in a single, efficient operation. researchgate.net The two most significant isocyanide-based MCRs (IMCRs) are:

The Passerini Reaction (1921): A three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-acyloxy carboxamides. mdpi.comwikipedia.org

The Ugi Reaction (1959): A four-component reaction involving a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form α-acylamino carboxamides. nih.govwikipedia.orgscielo.br

The emergence of these and other MCRs has had a profound impact on organic synthesis. frontiersin.org They offer significant advantages over traditional linear, stepwise syntheses, including increased efficiency, reduced reaction times, higher atom economy, and the generation of less waste. numberanalytics.comfrontiersin.orgnih.gov MCRs enable the rapid assembly of complex molecules and provide access to large libraries of structurally diverse compounds, a crucial advantage in fields like drug discovery. frontiersin.orgnih.govjocpr.com

In recent decades, isocyanide chemistry has experienced a significant resurgence, often termed a "renaissance". researchgate.netoup.comgoogle.comshakes.cz This renewed interest is driven by the exceptional efficacy of isocyanide-based reactions, particularly MCRs, in the synthesis of complex molecules, including natural products, pharmaceuticals, and novel materials. researchgate.netgoogle.comshakes.cztitech.ac.jp Chemists now widely use isocyanides in diverse areas such as medicinal, combinatorial, and polymer chemistry. google.comtitech.ac.jpacs.org

Modern synthetic methodologies increasingly leverage the unique reactivity of isocyanides. oup.com They serve as valuable C1 building blocks for complex transformations. rsc.org Beyond the classic Passerini and Ugi reactions, new isocyanide-based MCRs are continually being discovered. nih.gov Furthermore, isocyanides are used in transition-metal-catalyzed reactions, such as C-H bond activation and cycloadditions, to achieve transformations that are difficult with other functional groups like carbon monoxide. oup.com This modern era is characterized by the strategic application of isocyanides to build molecular complexity efficiently and sustainably, solidifying their role as indispensable tools in contemporary organic synthesis. nih.govbohrium.com

Significance of α-Isocyanoacetate Derivatives as Versatile Synthetic Building Blocks

Among the various classes of isonitriles, α-isocyanoacetate derivatives have carved out a prominent position as exceptionally versatile and important building blocks in synthesis. vu.nlresearchgate.net

α-Isocyanoacetates possess a unique combination of functional groups that confers a rich and varied reactivity profile. vu.nl These compounds are characterized by an ester group, an isocyanide functional group, and an "active" methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). This structure leads to several key reactive properties:

α-Acidity: The protons on the carbon adjacent to both the ester and isocyano groups are acidic. researchgate.net This allows for easy deprotonation by a base to form a stabilized carbanion (enolate). This nucleophilic carbanion can then react with a wide range of electrophiles, such as alkyl halides and electron-deficient alkenes. nih.govacs.org

Isocyanide Reactivity: The terminal carbon of the isocyano group can act as both a nucleophile and an electrophile. ajrconline.orgresearchgate.net It readily undergoes α-addition reactions and participates in cycloadditions, forming five-membered rings in processes like the van Leusen and Barton-Zard reactions. researchgate.net

Dinucleophilicity: Under basic conditions, isocyanoacetates can behave as dinucleophiles, with the α-carbanion and the isocyanide carbon both capable of participating in reactions, leading to complex domino or cascade sequences to build intricate molecular architectures. acs.org

This multifunctional nature makes isocyanoacetates powerful synthons for constructing a vast array of compounds, especially nitrogen-containing heterocycles, peptides, and macrocycles. vu.nlresearchgate.net

Table 2: Reactivity Modes of α-Isocyanoacetates

| Reactive Site | Type of Reagent | Conditions | Common Reaction Types |

|---|---|---|---|

| α-Carbon | Electrophiles (e.g., alkyl halides, aldehydes, imines) | Base-mediated deprotonation | Alkylation, Aldol (B89426) reaction, Michael addition. nih.govacs.org |

| Isocyanide Carbon | Electrophiles and Nucleophiles (in MCRs), Dipolarophiles | Acid or metal catalysis | Passerini reaction, Ugi reaction, [4+1] Cycloaddition. researchgate.netresearchgate.net |

Potassium 2-isocyanoacetate represents the potassium salt of the enolate derived from an α-isocyanoacetic acid ester. In synthetic practice, this key reactive species is typically not used as an isolated salt but is generated in situ. This is accomplished by treating a more common precursor, such as methyl isocyanoacetate or ethyl isocyanoacetate, with a potassium base like potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK). acs.org The resulting potassium enolate is a potent and readily available nucleophile.

The significance of this compound as a synthon lies in its predictable and powerful nucleophilicity at the α-carbon. Its use streamlines synthetic procedures by pre-forming the active nucleophile, which can then be employed in a variety of bond-forming reactions. For example, it is a key intermediate in:

Base-catalyzed annulations: It can undergo double annulation reactions with substrates like enynones, where it acts as a dinucleophile to rapidly construct complex polycyclic systems such as 4-azafluorenes. acs.org

Conjugate additions: Silver-catalyzed conjugate addition of α-aryl isocyanoacetates (which form a related reactive intermediate) to electrophiles like o-quinone diimides allows for the synthesis of complex α,α-diaryl-α-amino acid precursors. nih.govnih.gov

Three-component reactions: In silver-catalyzed three-component reactions with amines and 3-formylchromones, the isocyanoacetate intermediate initiates an aza-Michael addition, leading to the efficient synthesis of polysubstituted pyrroles through an unconventional reaction pathway. rsc.org

By serving as a reliable and versatile nucleophilic building block, the this compound synthon provides chemists with a powerful tool for the efficient and often stereocontrolled construction of valuable organic molecules. vu.nlresearchgate.netacs.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2-isocyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2.K/c1-4-2-3(5)6;/h2H2,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTQNSMPJLXKLL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572704 | |

| Record name | Potassium isocyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58948-98-4 | |

| Record name | Potassium isocyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58948-98-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Aspects of Potassium 2 Isocyanoacetate

Multicomponent Reactions (MCRs) Involving Potassium 2-Isocyanoacetate

Multicomponent reactions are chemical transformations where three or more reactants combine in a one-pot procedure to form a single product that incorporates all or most of the atoms of the starting materials. scribd.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, have proven to be powerful tools for the rapid generation of molecular diversity, a crucial aspect in fields like drug discovery and materials science. scribd.combeilstein-journals.orgorganic-chemistry.org this compound, as an isocyanide component, plays a significant role in these reactions.

The Ugi reaction is a four-component condensation (U-4CC) that typically involves a carbonyl compound (aldehyde or ketone), a primary amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. beilstein-journals.orgorganic-chemistry.org This reaction is highly valued for its ability to generate peptide-like structures with a wide range of substituents. organic-chemistry.orgmdpi.com

This compound has been effectively utilized in classical Ugi four-component condensations to synthesize a variety of dipeptide derivatives. researchgate.net For instance, the reaction of ketones, amine hydrochlorides, and this compound affords a series of dipeptide derivatives. researchgate.net The scope of the U-4CC using α-isocyanoacetates extends to the synthesis of complex molecules and peptidomimetics. organic-chemistry.orgresearchgate.net The reaction tolerates a wide variety of substrates, contributing to its importance in generating compound libraries for screening purposes. organic-chemistry.org

A notable application is the synthesis of N,N'-diaryldipeptide amides through the multicomponent condensation of ketones, amine hydrochlorides, and this compound. researchgate.netnih.gov The reaction demonstrates the utility of this isocyanide in creating peptide-like structures. nih.gov Furthermore, the use of α-isocyanoacetic acid and its derivatives in Ugi four-component, five-center reactions allows for the synthesis of di- and tetrapeptides. researchgate.net

| Reactants | Product | Key Features |

| Ketone, Amine Hydrochloride, this compound | Dipeptide Derivatives | Synthesis of N,N'-diaryldipeptide amides. researchgate.netnih.gov |

| α-Isocyanoacetic acid, Carbonyl Compound, Secondary Amine, Ammonium (B1175870) Chloride | Di- and Tetrapeptides | Ugi four-component, five-center reaction. researchgate.net |

| Formaldehyde, Benzyl Amine, Diterpene Acid, Ethyl 2-isocyanoacetate | Diterpenic Peptide Derivatives | Synthesis of novel compounds with potential anticancer activity. mdpi.com |

The Ugi reaction also has variants, including the three-component condensation (U-3CC), which typically involves a carbonyl compound, an amine, and an isocyanide. rsc.orgnih.gov In the absence of a carboxylic acid, a molecule of water, often generated in situ from the condensation of the amine and carbonyl, can act as the nucleophile. nih.gov

When bifunctional starting materials are used, the classical four-component Ugi reaction can be reduced to a three-component variant. beilstein-journals.org For example, α-amino acids, which contain both an amine and a carboxylic acid group, can participate in a Ugi-like three-component reaction with a carbonyl compound and an isocyanide. mdpi.com Another variant is the Ugi-Smiles reaction, where an electron-deficient phenol (B47542) replaces the carboxylic acid, leading to N-arylamides through a Smiles rearrangement. acs.orgresearchgate.netnih.govresearchgate.net

| Reaction Type | Components | Product | Key Features |

| Ugi-3CC | Carbonyl Compound, Amine, Isocyanide | α-Aminoamide | Water acts as the nucleophile in the absence of a carboxylic acid. nih.gov |

| Ugi-like 3CR | α-Amino Acid, Carbonyl Compound, Isocyanide | Peptide-like structures | The α-amino acid provides both the amine and carboxylic acid components. mdpi.com |

| Ugi-Smiles | Aldehyde, Primary Amine, Electron-deficient Phenol, Isocyanide | N-Arylamide | Involves a Smiles rearrangement instead of the Mumm rearrangement. acs.orgresearchgate.netnih.govresearchgate.net |

A significant extension of the Ugi reaction is its intramolecular version, where one of the starting materials contains two of the reacting functional groups. nih.gov This strategy has been widely employed for the synthesis of diverse cyclic and heterocyclic scaffolds. nih.govrsc.orgfrontiersin.orgbeilstein-journals.orgacs.org The intramolecular Ugi reaction of α-isocyano-ω-amines, for instance, provides an efficient route to macrocycles of varying ring sizes. nih.gov

The post-Ugi cyclization strategy is another powerful approach to generate cyclic frameworks. In this two-step process, a standard Ugi reaction is followed by an intramolecular cyclization of the resulting adduct. This method has been used to synthesize a variety of heterocyclic compounds, including indole- and pyrrole-fused diketopiperazines, by a tandem Ugi-4CR followed by in situ intramolecular cyclization. rsc.orgacs.org Similarly, Ugi adducts can undergo intramolecular reactions to form lactams and other cyclic structures. frontiersin.org

| Strategy | Reactants/Intermediates | Product |

| Intramolecular Ugi Reaction | α-isocyano-ω-amines, aldehydes, carboxylic acids | Macrocycles nih.gov |

| Post-Ugi Cyclization | Ugi adducts from substituted benzaldehydes, indole- or pyrrole-2-carboxylic acid, amino acid esters, and isocyanides | Indole- and pyrrole-fused diketopiperazines rsc.orgacs.org |

| Post-Ugi Cyclization | Ugi adducts | γ-lactams, piperazine-2,5-diones, β-lactams frontiersin.org |

The generally accepted mechanism for the Ugi four-component reaction begins with the formation of an imine from the condensation of the amine and the carbonyl compound. beilstein-journals.orgorganic-chemistry.org The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide to form a nitrilium ion. mdpi.com This intermediate is then trapped by the carboxylate anion to yield an α-adduct, which undergoes an irreversible Mumm rearrangement to furnish the final α-acylamino amide product. beilstein-journals.orgmdpi.com The Ugi reaction is typically favored in polar protic solvents like methanol (B129727) or ethanol (B145695). beilstein-journals.org

In the case of the Ugi-Smiles reaction, the mechanism deviates in the final step. Instead of a Mumm rearrangement, an irreversible Smiles rearrangement occurs, leading to the formation of N-arylamides. acs.orgresearchgate.netnih.govresearchgate.net This variant has been shown to be effective in both polar and non-polar solvents, suggesting a different mechanistic pathway compared to the classical Ugi reaction. researchgate.net

Mechanistic studies involving α-phosphorated ketimines in Ugi-type reactions have provided further insights. The reaction of α-ketiminophosphonates with isocyanides and a thioacid proceeds through the formation of an iminium species, followed by nucleophilic attack of the isocyanide to form a nitrilium intermediate. Subsequent attack by the thiocarboxylate anion and rearrangement leads to the final product. nih.gov These studies highlight the versatility of the Ugi reaction mechanism and its adaptability to different substrates and reaction conditions.

The Passerini reaction is a three-component reaction (P-3CR) involving a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. organic-chemistry.org It is considered a cornerstone of isocyanide-based multicomponent chemistry, alongside the Ugi reaction. acs.org

This compound can participate in Passerini-type reactions. For example, a strategy for synthesizing uniform, sequence-defined oligo(ester-amide-ester)s utilizes a sequential nucleophilic substitution between a bromoacetic acid ester and potassium isocyanoacetate, followed by a Passerini three-component reaction between the resulting isocyanoacetate, bromoacetic acid, and an aldehyde. researchgate.net

A significant variant is the Passerini-Smiles reaction, which, analogous to the Ugi-Smiles reaction, employs an electron-deficient phenol instead of a carboxylic acid. acs.orgacs.org The reaction of an aldehyde, an isocyanide, and a phenol derivative proceeds via a Smiles rearrangement of an intermediate phenoxyimidate adduct to form O-arylated compounds. acs.org This represents the first documented use of a Smiles rearrangement in a Passerini reaction. acs.org

| Reaction Type | Components | Product | Key Features |

| Passerini 3-Component Reaction | Carboxylic Acid, Carbonyl Compound, Isocyanide | α-Acyloxy Carboxamide | A fundamental isocyanide-based MCR. organic-chemistry.org |

| Sequential Substitution/Passerini | Bromoacetic acid ester, Potassium isocyanoacetate, Bromoacetic acid, Aldehyde | Oligo(ester-amide-ester)s | Synthesis of sequence-defined oligomers. researchgate.net |

| Passerini-Smiles Reaction | Aldehyde, Isocyanide, Phenol Derivative | O-Arylated Compounds | Involves a Smiles rearrangement of a phenoxyimidate intermediate. acs.org |

Passerini Reactions (P-MCRs)

Exploration of the Passerini Three-Component Reaction (P-3CR) with this compound

The Passerini three-component reaction (P-3CR), first reported by Mario Passerini in 1921, is a cornerstone of isocyanide-based multicomponent reactions. wikipedia.orgrsc.org It convenes an isocyanide, a carbonyl compound (such as an aldehyde or ketone), and a carboxylic acid to generate α-acyloxy amides in a single, atom-economical step. wikipedia.orgorganic-chemistry.org This reaction is prized in combinatorial and medicinal chemistry for its ability to rapidly generate molecular complexity from simple starting materials. wikipedia.org

This compound serves as a valuable isocyanide component in the P-3CR. Its application has been instrumental in the synthesis of various complex molecules, including oligo(ester-amide-ester)s. A key strategy involves a two-step sequence: a nucleophilic substitution between a bromoacetic acid ester and potassium isocyanoacetate, followed by a P-3CR with a different aldehyde and bromoacetic acid. researchgate.net This iterative approach allows for the controlled assembly of uniform, sequence-defined oligomers with ordered side chains derived from the aldehydes used in the Passerini step. researchgate.net

The P-3CR is generally favored in aprotic solvents and at high concentrations of reactants, which suggests a non-ionic, concerted mechanism. organic-chemistry.orgbeilstein-journals.org The reaction exhibits broad substrate scope, tolerating a wide variety of functional groups on all three components. beilstein-journals.org This functional group tolerance is a significant advantage, enabling the synthesis of diverse libraries of compounds. wikipedia.org For instance, research has demonstrated the synthesis of a 43-member library of α-acyloxy carboxamides to study the metabolic stability of the ester moiety, revealing that ortho,ortho'-disubstituted aromatic rings attached to the ester group enhance hydrolytic stability. nih.gov

The products of the Passerini reaction, α-acyloxy amides, are valuable precursors to other important structures. For example, when N-protected amino aldehydes are used, the resulting Passerini product can be deprotected, triggering an O→N acyl migration to yield α-hydroxy-β-acylaminoamides. rsc.orgbeilstein-journals.org This "Passerini–Amine Deprotection–Acyl Migration" (PADAM) strategy provides access to peptide-like structures containing α-hydroxy-β-amino acid units. rsc.orgbeilstein-journals.org

A summary of representative Passerini reactions is presented in the table below.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Features |

| Isocyanide | Aldehyde/Ketone | Carboxylic Acid | α-Acyloxy amide | Oldest isocyanide-based MCR; high atom economy. wikipedia.orgrsc.org |

| This compound | Aldehyde | Bromoacetic Acid | Oligo(ester-amide-ester) building block | Used in sequential synthesis of uniform oligomers. researchgate.net |

| Isocyanide | N-Protected Amino Aldehyde | Carboxylic Acid | α-Acyloxy amide | Precursor for PADAM strategy to form α-hydroxy-β-acylaminoamides. rsc.orgbeilstein-journals.org |

Mechanistic Postulations and Studies in Passerini Chemistry Utilizing α-Isocyanoacetates

The mechanism of the Passerini reaction has been a subject of considerable study, with two primary pathways proposed: a concerted mechanism and an ionic mechanism. The prevailing pathway is highly dependent on the solvent used. wikipedia.org

Concerted Mechanism: In aprotic, non-polar solvents, the Passerini reaction is believed to proceed through a concerted, non-ionic pathway. rsc.orgorganic-chemistry.org This mechanism involves the formation of a hydrogen-bonded adduct between the carbonyl compound and the carboxylic acid. beilstein-journals.org This complex then undergoes a trimolecular reaction with the isocyanide in a single step, involving an α-addition of both the electrophilic carbonyl carbon and the nucleophilic oxygen of the acid to the isocyanide carbon. rsc.orgbeilstein-journals.org This forms an intermediate which then undergoes a Mumm rearrangement to yield the final α-acyloxy amide product. nih.gov The intermediacy of a relatively non-polar, cyclic transition state is consistent with the observation that the reaction is faster in apolar solvents. rsc.org

Ionic Mechanism: In polar solvents like methanol or water, an ionic mechanism is postulated. wikipedia.org This pathway begins with the protonation of the carbonyl group, which is then attacked by the isocyanide to form a nitrilium ion intermediate. Subsequent addition of the carboxylate, followed by acyl group transfer and proton transfer, affords the final Passerini product. wikipedia.org

Studies utilizing α-isocyanoacetates, such as methyl isocyanoacetate, have contributed to the understanding of the stereochemical outcomes of the Passerini reaction. For instance, the reaction of methyl isocyanoacetate with a chiral aldehyde has been shown to exhibit poor diastereoselectivity. rsc.org This highlights the challenges in controlling stereochemistry in certain Passerini reactions and has spurred further research into developing more stereoselective variants.

| Mechanistic Pathway | Solvent | Key Intermediates | Description |

| Concerted | Aprotic, non-polar | H-bonded adduct, cyclic transition state, imidate | A trimolecular reaction involving a hydrogen-bonded complex of the carbonyl and carboxylic acid with the isocyanide, followed by a Mumm rearrangement. rsc.orgbeilstein-journals.orgnih.gov |

| Ionic | Polar (e.g., methanol, water) | Nitrilium ion | Protonation of the carbonyl is followed by nucleophilic attack of the isocyanide, addition of carboxylate, and subsequent acyl and proton transfer. wikipedia.org |

Other Isocyanide-Based Multicomponent Reaction Frameworks

Beyond the classic Passerini reaction, isocyanoacetates are versatile reagents in a variety of other isocyanide-based multicomponent reactions (IMCRs), often participating in tandem and cascade processes that lead to the rapid assembly of complex molecular architectures.

Tandem reactions, also known as domino or cascade reactions, involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the preceding one, without the need for isolating intermediates. wikipedia.org Isocyanoacetate derivatives are particularly well-suited for these processes due to their unique multifunctional nature, which includes an acidic α-carbon and the electrophilic/nucleophilic duality of the isocyanide carbon. researchgate.net

These tandem/cascade processes are powerful tools for synthesizing complex cyclic and macrocyclic systems. researchgate.net For example, isocyanoacetates can participate in formal [3+2] and [3+3] cycloaddition reactions with various dipolarophiles. researchgate.net These reactions leverage the nucleophilicity of the α-carbon and the carbene-like reactivity of the isocyanide group to construct five- or six-membered heterocycles. researchgate.net

An example of a tandem process is the synthesis of thiazolo[5,4-d]-thiazoles, which involves the reaction of alkyl isocyanoacetates with sulfur dichloride (S₂Cl₂). The proposed mechanism involves the dimerization of an intermediate species. nih.gov Another notable example is the synthesis of wikipedia.orgorganic-chemistry.orgoxazine N-fused imidazole-2-thiones from glyoxal (B1671930) monohydrates, amino alcohols, and potassium thiocyanate, which proceeds via a tandem imine formation/intramolecular cyclization/[3+2] cycloaddition sequence. mdpi.com

Bicyclization and annulation strategies using isocyanoacetates provide efficient routes to fused heterocyclic systems. These reactions often involve the formation of multiple rings in a single operation.

One such strategy is the tandem cyclization-annulation of isocyanoacetate with 2-methyleneaminochalcones, which act as aza-1,5-dielectrophiles. This process leads to the formation of three new bonds and two rings, providing expedient access to both aromatic and partially aromatic pyrrolo[2,3-c]quinoline derivatives. researchgate.net

Another powerful annulation strategy is the formal [1+2+3] annulation of methyleneindolinones with o-alkenyl arylisocyanides. This domino reaction efficiently synthesizes both symmetrical and unsymmetrical indolo[3,2-b]carbazoles through the successive formation of three new bonds and two rings. researchgate.net

Cycloaddition Chemistry of this compound

The unique electronic properties of the isocyano group in this compound and its derivatives make them valuable partners in various cycloaddition reactions, enabling the construction of diverse heterocyclic frameworks.

Formal Cycloaddition Reactions (e.g., [1+2+3] Annulations)

Formal cycloaddition reactions involving isocyanoacetates are a powerful strategy for the synthesis of complex heterocyclic structures. These reactions often proceed through a tandem or cascade mechanism, where the isocyanoacetate acts as a formal 1,3-dipole. acs.org The high α-acidity of the isocyanoacetate allows for the formation of an α-enolate, which can initiate a nucleophilic addition to an electrophilic partner. The resulting intermediate can then undergo an intramolecular attack on the electrophilic isocyano carbon to form a five-membered ring. acs.org

A notable example is the formal [1+2+3] annulation of o-alkenyl arylisocyanides with α,β-unsaturated ketones, which proceeds without the need for metal, base, or acid catalysts. This domino reaction provides a general and practical route to a wide range of carbazole (B46965) derivatives. researchgate.net Similarly, the reaction of o-alkenyl arylisocyanides with methyleneindolinones leads to the efficient synthesis of indolo[3,2-b]carbazoles. researchgate.net

The versatility of isocyanoacetates in cycloadditions is further demonstrated by their participation in formal [3+2] cycloadditions with various electrophilic unsaturated systems. acs.org For instance, the dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans with α-aryl-α-isocyanoacetate esters, catalyzed by a cupreine-ether organocatalyst, yields tricyclic compounds with high diastereoselectivity and enantioselectivity. acs.org

| Cycloaddition Type | Reactants | Product | Key Features |

| Formal [1+2+3] Annulation | o-Alkenyl arylisocyanides, α,β-Unsaturated ketones | Carbazole derivatives | Metal-, base-, and acid-free domino reaction. researchgate.net |

| Formal [1+2+3] Annulation | Methyleneindolinones, o-Alkenyl arylisocyanides | Indolo[3,2-b]carbazoles | Efficient synthesis of symmetrical and unsymmetrical products. researchgate.net |

| Formal [3+2] Cycloaddition | 2-Nitrobenzofurans, α-Aryl-α-isocyanoacetate esters | Tricyclic benzofuro[2,3-c]pyrroles | Organocatalyzed, high diastereo- and enantioselectivity. acs.org |

| Formal [3+2] and [3+3] Cycloadditions | Isocyanoacetates, Various dipolarophiles | Five- or six-membered heterocycles | Leverages nucleophilicity of α-carbon and reactivity of isocyano group. researchgate.net |

Transition Metal Catalysis in Reactions of this compound

The reactivity of this compound and its ester analogs is significantly influenced and expanded by transition metal catalysis. The isocyanide functional group can coordinate effectively with various metals, enabling a diverse range of chemical transformations. researchgate.net

Palladium-Catalyzed Transformations

Palladium catalysis has emerged as a powerful tool for reactions involving isocyanides, which act as versatile C1 building blocks. nih.gov Palladium-catalyzed reactions involving the insertion of isocyanides are instrumental in synthesizing nitrogen-containing fine chemicals. nih.gov For instance, an efficient method for preparing 1-amino-3,4-dihydroisoquinolines involves the palladium-catalyzed intramolecular C–H bond aminoimidoylation of α-benzyl-α-isocyanoacetates. rsc.org This process achieves consecutive isocyanide insertion and C–H bond activation in a single step under redox-neutral conditions. rsc.org

Another notable application is the palladium-catalyzed allylation of isocyanoacetates using vinyl aziridines, which yields allylation products with high stereoselectivity and regioselectivity. researchgate.net These products can be further transformed into valuable derivatives like trans-4,5-dehydrolysine analogues. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions of Isocyanoacetates

| Reactants | Catalyst/Reagents | Product Type | Yield | Ref |

|---|---|---|---|---|

| α-Benzyl-α-isocyanoacetate, O-benzoyl hydroxylamine | Pd(OAc)₂, P(o-tol)₃ | 1-Amino-3,4-dihydroisoquinoline | Good to Excellent | rsc.org |

| α-Aryl isocyanoacetate, N-substituted vinyl aziridine | Pd₂(dba)₃, dppf | α-Allylated isocyanoacetate | Up to 98% | researchgate.net |

Silver-Catalyzed Processes

Silver catalysts are highly effective in promoting a variety of transformations with isocyanoacetates, particularly in cycloaddition and aldol (B89426) reactions. Silver(I) oxide (Ag₂O), often in combination with chiral ligands, has been successfully applied to catalyze the enantioselective aldol reaction of isocyanoacetates, providing a route to bioactive compounds with α-amino-β-hydroxy motifs, such as chloramphenicol. rsc.org

Silver catalysis is also prominent in [3+2] cycloaddition reactions. For example, silver-catalyzed reactions between α-imino esters and isocyanoacetates can produce directly linked oxazole-imidazolines with high diastereo- and enantioselectivity. nih.govthieme-connect.com Furthermore, silver nitrate (B79036) (AgNO₃) catalyzes the insertion of the isocyano group into the N-H bond of primary amines, followed by lactamization, to yield 3,5,5-trisubstituted imidazolones and quinazolin-4-ones. organic-chemistry.orgorganic-chemistry.org This method has been applied to the total synthesis of natural products like (±)-evodiamine and rutaecarpine. organic-chemistry.org

Table 2: Overview of Silver-Catalyzed Reactions of Isocyanoacetates

| Reaction Type | Catalyst System | Substrates | Product Class | Key Features | Ref |

|---|---|---|---|---|---|

| Asymmetric Aldol Reaction | Ag₂O / Chiral Amino Phosphine | Isocyanoacetate, Aldehyde | α-Amino-β-hydroxy ester | High enantio- and diastereoselectivity | rsc.org |

| Double [3+2] Cyclization | Ag₂O / Chiral Amino Phosphine | α-Imino Ester, Isocyanoacetate | Oxazole-Imidazoline | High diastereo- and enantioselectivity | nih.govthieme-connect.com |

| Isocyanide Insertion/Lactamization | AgNO₃ | α,α-Disubstituted α-isocyanoacetate, Primary Amine | Imidazolone | Excellent yields, good functional group tolerance | organic-chemistry.orgorganic-chemistry.org |

| [3+4] Cycloaddition | Silver Promoter | α-Isocyanoacetate, Anthranil | Benzo[d] Current time information in Bangalore, IN.organic-chemistry.orgdiazepinone | Dearomative cycloaddition, "oxygen migration" | rsc.org |

Coordination Chemistry and Reactivity with Other Transition Metals

The isocyanide group is a versatile ligand in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. researchgate.netwikipedia.org These complexes often serve as key intermediates in catalytic cycles. The carbon atom of the isocyanide has both a lone pair of electrons and empty orbitals, allowing it to exhibit both nucleophilic and electrophilic character. researchgate.net Isocyanide ligands are generally considered strong σ-donors and moderate π-acceptors, with electronic properties that can be tuned by the substituent on the nitrogen atom. wikipedia.org

Besides palladium and silver, other transition metals like gold, copper, and ruthenium are utilized in reactions involving isocyanoacetates.

Gold(I) Catalysis: Chiral ferrocenylphosphine-gold(I) complexes have been famously employed by Ito and Hayashi to catalyze asymmetric aldol reactions of isocyanoacetates, leading to the synthesis of optically active oxazolines. scispace.com

Copper Catalysis: Copper catalysts are used in [3+2] cycloaddition reactions of isocyanoacetates with various partners, including electron-deficient alkenes. chim.it

Ruthenium Catalysis: this compound has been used as an effective quenching agent to remove ruthenium catalysts (like Grubbs complexes) from reaction mixtures in metathesis reactions. sigmaaldrich.com The isocyanide reacts with the metal center, increasing the polarity of the complex and facilitating its removal via silica (B1680970) gel chromatography. sigmaaldrich.com

The coordination of the isocyanoacetate to a metal center can activate it for subsequent reactions, such as nucleophilic attack or insertion reactions, forming the basis for numerous synthetic methodologies. researchgate.net

Electrochemical and Photochemical Reactivity of α-Isocyanoacetates

Electrochemical methods offer a green and efficient alternative to traditional chemical reagents for initiating organic transformations.

Electrochemistry-Initiated Transformations

The electrochemical reactivity of α-isocyanoacetates has been harnessed for various synthetic applications, including cycloadditions and multicomponent reactions. These methods often proceed under mild conditions and avoid the use of stoichiometric chemical oxidants or reductants. researchgate.net

An iodide ion-induced electrochemical oxidative [3+2] cycloaddition of carboxylic acids and isocyanoacetates has been reported. beilstein-journals.orgnih.gov This transformation demonstrates the potential of electrochemistry in late-stage functionalization of complex molecules. beilstein-journals.orgnih.gov The reaction is believed to be initiated by the electrochemical oxidation of iodide ions. beilstein-journals.org

More recently, an electrochemical multicomponent reaction (e-MCR) of isocyanides, thiols/diselenides, and carboxylic acids has been developed to synthesize N-acyl–N-alkyl S-thiocarbamates and their selenium analogs. rsc.org This process involves the electrochemical difunctionalization of the isocyanide followed by a Mumm rearrangement. The general mechanism for the electrochemical difunctionalization of isocyanides often starts with the formation of an imidoyl radical intermediate, which can then be oxidized at the anode to a nitrilium ion. This highly reactive intermediate is subsequently trapped by nucleophiles. rsc.org These electrochemical approaches highlight the growing importance of electrosynthesis in constructing complex molecular scaffolds with high atom economy. rsc.org

Photochemically Induced Reactions

The study of photochemically induced reactions involving this compound and its ester derivatives reveals pathways driven by high-energy intermediates. While thermal reactions of this compound are more common, photochemical activation offers alternative routes for bond formation. The interaction between an electronically excited photocatalyst and an organic molecule can generate reactive intermediates through several mechanisms, including electron transfer, hydrogen atom transfer, or energy transfer. acs.org

A notable example, though electrochemical rather than purely photochemical, illustrates the induced reactivity of the isocyanoacetate scaffold. A transition-metal-free electrochemical method was developed for the difunctionalization of a carbon atom by reacting 2-isocyanoacetate with a thiophenol and an alcohol. beilstein-journals.org The proposed mechanism involves two anodic oxidations. Initially, the thiophenol is oxidized to form a sulfur radical, which then attacks the isocyanide carbon. The resulting carbon-centered radical is subsequently oxidized to a carbocation, which is then trapped by the alcohol. beilstein-journals.org This process demonstrates the capacity of the isocyanoacetate group to participate in radical-mediated transformations.

The photochemical behavior of related compounds provides further insight. The photochemical Curtius rearrangement, for instance, involves the decomposition of an acyl azide (B81097) to an isocyanate via a nitrene intermediate, particularly when conducted under photolysis. nih.gov While the thermal Curtius rearrangement is typically a concerted process, the photochemical route can proceed stepwise, allowing the nitrene intermediate to be trapped. nih.gov This suggests the potential for generating highly reactive intermediates from isocyanoacetate derivatives under photochemical conditions, even though direct applications involving this compound are not extensively documented. General studies on photoredox catalysis show that isocyanides can undergo radical annulation reactions, further supporting their potential for photochemically induced transformations. nih.govrsc.org

Reactivity Governed by the α-Carbon Acidity and Nucleophilicity

The reactivity of this compound is significantly influenced by the electronic properties of the functional groups attached to the α-carbon. The presence of both the isocyanide (-NC) and the carboxylate (-COO⁻K⁺) groups makes the α-protons acidic, enabling the formation of a stabilized carbanion or enolate. libretexts.org This dual functionality allows the molecule to act either as a carbon nucleophile via its α-carbon or through the terminal carbon of the isocyanide group.

Utilization of the Enolizable α-Carbon in Synthetic Transformations

The electron-withdrawing nature of the adjacent isocyanide and carboxylate groups enhances the acidity of the α-protons of this compound. libretexts.orgehu.es This allows for easy deprotonation to form a nucleophilic carbanion at the α-position, which is a key intermediate in various carbon-carbon bond-forming reactions.

This nucleophilicity has been exploited in Michael addition reactions. For example, isocyanoacetate derivatives react with α,β-unsaturated ketones in the presence of a catalyst to form 2,3,4-trisubstituted 1H-pyrroles. researchgate.net The mechanism involves the initial Michael addition of the isocyanoacetate's α-carbon to the unsaturated ketone. Similarly, the reaction between isocyanoacetates and chromones, catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), proceeds through a domino Michael addition/intramolecular cyclization sequence. researchgate.net

The synthetic utility of the enolizable α-carbon is further demonstrated in alkylation reactions. While direct alkylation of this compound can be performed, related derivatives like potassium diethyl isocyanomalonate are readily alkylated in situ to produce precursors for higher amino acids. researchgate.net This general strategy underscores the value of the nucleophilic α-carbon in building molecular complexity.

Table 1: Representative Michael Addition using an Isocyanoacetate Derivative

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref. |

| Methyl 2-isocyanoacetate | α,β-Unsaturated Ketone | Cu₂O | 2,3,4-Trisubstituted 1H-Pyrrole | researchgate.net |

| Ethyl Isocyanoacetate | Chromone | DBU | Dihydropyrrole Derivative | researchgate.net |

Nucleophilic Addition Reactions of the Isocyanide Moiety

The terminal carbon atom of the isocyanide group in this compound is nucleophilic and readily participates in addition reactions with electrophilic centers. spcmc.ac.in This reactivity is the cornerstone of several important multicomponent reactions (MCRs), most notably the Passerini and Ugi reactions. researchgate.netnih.gov These reactions are highly valued for their efficiency and atom economy, allowing for the rapid assembly of complex molecules from simple starting materials. wikipedia.org

In the Passerini three-component reaction (P-3CR) , an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) combine to form an α-acyloxy carboxamide. researchgate.net An efficient strategy for synthesizing sequence-defined oligo(ester-amide-ester)s utilizes sequential nucleophilic substitution and Passerini reactions. In this process, a bromoacetic acid ester first reacts with potassium isocyanoacetate to generate an isocyanoacetate derivative, which then undergoes a Passerini reaction with another molecule of bromoacetic acid and an aldehyde. researchgate.net

The Ugi four-component reaction (U-4CR) involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov this compound can serve as the isocyanide component in this transformation. sigmaaldrich.com The reaction mechanism is believed to proceed through the formation of an imine from the amine and carbonyl compound. This imine is then protonated by the carboxylic acid, and the resulting iminium ion is attacked by the nucleophilic isocyanide. nih.gov A subsequent Mumm rearrangement leads to the final α-acylamino amide product. wikipedia.org

Table 2: Multicomponent Reactions Involving Isocyanides

| Reaction Name | Components | Key Intermediate Attacked by Isocyanide | Final Product | Ref. |

| Passerini Reaction | Isocyanide, Carboxylic Acid, Aldehyde/Ketone | Activated Carbonyl | α-Acyloxy Carboxamide | researchgate.net |

| Ugi Reaction | Isocyanide, Carboxylic Acid, Aldehyde/Ketone, Amine | Iminium Ion | α-Acylamino Amide | nih.govwikipedia.org |

Stereochemical Control in Reactions Involving Potassium 2 Isocyanoacetate

Asymmetric Multicomponent Reactions for Enantioselective Synthesis

Multicomponent reactions (MCRs), which combine three or more starting materials in a single step to form a complex product, are highly efficient. When these reactions are designed to produce a chiral product with a preference for one enantiomer, they are termed asymmetric multicomponent reactions (AMCRs). These reactions are pivotal in minimizing synthetic steps and waste. nih.gov The Ugi and Passerini reactions, both of which can utilize isocyanoacetates, are prominent examples where enantioselective approaches have been developed. nih.gov

Development of Enantioselective Approaches in Ugi and Passerini Reactions

The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are powerful tools for generating molecular diversity. nih.gov The Ugi reaction typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce α-acetamido carboxamides. nih.govnih.gov The Passerini reaction, on the other hand, combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides. nih.govnih.gov

A significant challenge in these reactions has been achieving high enantioselectivity. nih.govthieme-connect.de The development of catalytic enantioselective versions of the Ugi and Passerini reactions has been a long-standing goal. mdpi.com Early successes were often limited in scope. However, the use of chiral Brønsted acids, such as chiral phosphoric acids, has emerged as a promising strategy. nih.govscielo.br These catalysts can activate the imine or carbonyl component through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack of the isocyanide. nih.govnih.gov For instance, chiral phosphoric acid catalysts have been successfully employed in the Ugi reaction to produce α-amino amides with high enantiomeric excess. mdpi.com

Similarly, in the Passerini reaction, chiral catalysts have been explored to induce enantioselectivity. One approach involves the use of chiral Lewis acids. For example, an aluminum catalyst has been used for the enantioselective three-component Passerini reaction, yielding products with high enantiomeric excess, although it was primarily effective for aliphatic aldehydes under cryogenic conditions. scielo.br

Strategies for Diastereoselective Control in IMCRs

In addition to enantioselectivity, controlling diastereoselectivity is crucial when multiple stereocenters are formed in a reaction. Intramolecular multicomponent reactions (IMCRs) are particularly useful in this regard, as the cyclic nature of the transition state can impose conformational constraints that favor the formation of one diastereomer.

One strategy involves using chiral starting materials to direct the stereochemical outcome. For example, the reaction of optically pure 3,4-cis-substituted imines with various isocyanides and carboxylic acids in an Ugi-type reaction has been shown to produce prolyl mimics as single trans-isomers with high diastereoselectivity. beilstein-journals.org

Another approach is substrate-controlled diastereoselectivity, where the inherent chirality of a substrate dictates the stereochemistry of the newly formed centers. This has been demonstrated in the Ugi-Joullié three-component reaction with chiral bicyclic imines and chiral isocyanides. beilstein-journals.org The choice of solvent and catalyst can also significantly influence diastereoselectivity. For instance, in the aldol (B89426) reaction of methyl isocyanoacetate with prochiral ketones, the diastereomeric excess was found to be highly dependent on the catalyst used, with high diastereoselectivity achieved for certain substrates. acs.org

Furthermore, tandem reactions that combine a multicomponent reaction with a subsequent cyclization can also afford high levels of diastereocontrol. The Ugi reaction, for instance, can be followed by a cyclization step, where the initial stereocenter influences the formation of subsequent stereocenters in the cyclic product. beilstein-journals.org

Configurational Stability of Chiral α-Isocyanoacetates under Reaction Conditions

A critical aspect of stereoselective synthesis is the configurational stability of chiral reactants and intermediates. Chiral α-isocyanoacetates possess an enolizable α-carbon, which raises concerns about potential epimerization (loss of stereochemical integrity) under reaction conditions, particularly in the presence of bases. nih.gov

It was widely believed that chiral α-substituted isocyanoacetates were configurationally unstable in many synthetically useful isocyanide-based multicomponent reactions. nih.gov However, studies have shown that under certain conditions, these compounds can be used with minimal to no epimerization. nih.gov For example, in several Ugi four-component condensations and Joullié-Ugi three-component condensations, chiral isocyanoacetates have been shown to maintain their stereochemical integrity. nih.gov

The conditions of the Ugi reaction, however, can sometimes be incompatible with the stereochemical integrity of chiral α-isocyano esters. typeset.io Racemization is thought to be promoted by the free amine component. typeset.io Careful optimization of reaction conditions, such as using dichloromethane (B109758) as the solvent and BF₃·Et₂O as a catalyst, can suppress this racemization, especially in reactions with ketones. typeset.io In contrast, the conditions for TiCl₄-mediated condensation of isocyanides with aldehydes are generally compatible with the configurational stability of α-isocyano esters. typeset.io

Applications in Complex Molecule Synthesis Via Potassium 2 Isocyanoacetate

Synthesis of Diverse Nitrogen Heterocycles

The reactivity of the isocyanoacetate moiety makes it a powerful tool for the synthesis of a multitude of nitrogen-containing ring systems. Its ability to act as both a nucleophile and an electrophile, coupled with the propensity of the isocyanide group to undergo cycloadditions and insertions, has been exploited in the development of novel synthetic methodologies.

Pyrroles and Functionalized Derivatives

The pyrrole (B145914) core is a ubiquitous structural motif in natural products and pharmaceuticals. Potassium 2-isocyanoacetate and its ester analogs are instrumental in several synthetic routes to pyrroles and their functionalized derivatives.

One prominent method is the Barton-Zard synthesis , which involves the reaction of an isocyanoacetate with a nitroalkene. pharmaguideline.comwikipedia.orgatamanchemicals.com This reaction proceeds via a 1,4-addition of the isocyanoacetate to the nitroalkene, followed by a 5-endo-dig cyclization, elimination of the nitro group, and subsequent tautomerization to furnish the pyrrole ring. wikipedia.orgatamanchemicals.com This method offers a high degree of flexibility in accessing variously substituted pyrroles.

Furthermore, isocyanoacetates can be utilized in cycloaddition reactions to construct the pyrrole framework. For instance, the [3+2] cycloaddition of α-unsubstituted isocyanoacetates with methyleneindolinones has been developed as an enantioselective formal pathway to obtain optically enriched 3,3′-pyrrolidinyl spirooxindoles with excellent yields and stereoselectivities. researchgate.net Similarly, a one-step synthesis of functionalized 3,4-dihydro-2H-pyrroles has been reported from the reaction of 2-isocyanoacetates with acrylonitriles under mild conditions. researchgate.net

The following table summarizes representative examples of pyrrole synthesis using isocyanoacetate derivatives:

| Reactants | Catalyst/Conditions | Product | Reference |

| Isocyanoacetate, Nitroalkene | Base | Substituted Pyrrole | pharmaguideline.comwikipedia.org |

| α-Unsubstituted Isocyanoacetate, Methyleneindolinone | Low catalyst loading, mild conditions | Optically enriched 3,3′-pyrrolidinyl spirooxindoles | researchgate.net |

| 2-Isocyanoacetate, Acrylonitrile | Mild conditions | Functionalized 3,4-dihydro-2H-pyrroles | researchgate.net |

Oxazoles and Thiazoles

This compound and its corresponding esters are also key reagents in the synthesis of oxazole (B20620) and thiazole (B1198619) rings, five-membered heterocycles with significant applications in medicinal chemistry.

For the synthesis of oxazoles , a notable method involves the silver-catalyzed oxidative decarboxylation-cyclization of α-oxo-carboxylates (like potassium oxophenylacetate) with isocyanides, including ethyl 2-isocyanoacetate. researchgate.net This reaction, facilitated by reagents such as Ag2CO3 and K2S2O8, provides a direct route to oxazole derivatives. researchgate.net Another approach involves the reaction of isocyanides with acid chlorides, where dehydrating agents induce cyclization. pharmaguideline.com

In thiazole synthesis, ethyl isocyanoacetate can be reacted with α-oxodithioesters in the presence of a base like DBU in ethanol (B145695) to yield 4-ethoxycarbonyl-5-acylthiazoles. nih.gov Additionally, the reaction of isocyanides containing an active methylene (B1212753) group, such as ethyl isocyanoacetate, with methyl arene- and hetarenecarbodithioates in the presence of a base leads to the formation of 4,5-disubstituted thiazoles. nih.gov

The table below highlights key synthetic strategies for oxazoles and thiazoles using isocyanoacetates:

| Heterocycle | Reactants | Catalyst/Reagents | Product | Reference |

| Oxazole | Ethyl 2-isocyanoacetate, Potassium oxophenylacetate | Ag2CO3, 1,10-phen, K2S2O8 | Substituted Oxazole | researchgate.net |

| Thiazole | Ethyl isocyanoacetate, α-Oxodithioesters | DBU/EtOH | 4-Ethoxycarbonyl-5-acylthiazole | nih.gov |

| Thiazole | Ethyl isocyanoacetate, Methyl arenecarbodithioates | Base | 4,5-Disubstituted Thiazole | nih.gov |

Imidazoles and Related Heterocyclic Scaffolds

The imidazole (B134444) ring is another fundamental heterocycle found in many biologically active compounds. While direct use of this compound for imidazole synthesis is less commonly documented in readily available literature, isocyanide-based methodologies are central to their construction. For instance, the reaction of ethyl isocyanoacetate has been employed in the synthesis of imidazo[1,5-a]imidazoles through a copper(I) iodide-catalyzed formal [3+2] cycloaddition and C–N coupling with carbodiimides. mdpi.com Furthermore, an improved synthesis of imidazobenzodiazepine (IBZ) derivatives utilizes ethyl isocyanoacetate with potassium t-butoxide as a base, achieving a significantly higher yield compared to previous methods using sodium hydride. nih.gov

The versatility of isocyanides extends to the synthesis of various imidazole-fused and related heterocyclic systems. Tandem reactions involving imine formation, intramolecular cyclization, and [3+2] cycloaddition of isocyanides are powerful strategies for building complex scaffolds. mdpi.com

| Product | Reactants | Catalyst/Conditions | Key Transformation | Reference |

| Imidazo[1,5-a]imidazoles | Ethyl isocyanoacetate, Carbodiimides | Copper(I) iodide | [3+2] Cycloaddition and C–N coupling | mdpi.com |

| Imidazobenzodiazepine (IBZ) | Ethyl isocyanoacetate, Appropriate precursors | Potassium t-butoxide | Imidazole ring formation | nih.gov |

Indoles and their Late-Stage Functionalization

Indole (B1671886) and its derivatives are among the most important heterocyclic structures in medicinal chemistry. rsc.org While classical methods like the Fischer indole synthesis dominate, isocyanoacetate-based routes offer valuable alternatives. The Barton-Zard synthesis, as mentioned for pyrroles, can also be adapted for indole synthesis by using appropriate precursors. metu.edu.tr For example, a patented method describes the use of isocyanoacetate to form Indole-2-carboxylate derivatives. google.com

Late-stage functionalization (LSF) is a critical strategy in drug discovery for modifying complex molecules. nih.govresearchgate.net While direct examples of LSF on indoles using this compound are not extensively detailed, the broader field of indole functionalization highlights the importance of introducing diverse substituents. For instance, electrochemical methods have been developed for the difunctionalization of a carbon atom by reacting 2-isocyanoacetate with a thiophenol and an alcohol. beilstein-journals.org This demonstrates the potential for developing novel LSF strategies involving isocyanoacetates.

| Application | Method | Reactants | Product | Reference |

| Indole Synthesis | Barton-Zard Synthesis | Appropriate precursors and isocyanoacetate | Indole derivatives | metu.edu.tr |

| Indole Synthesis | Patented Method | Isocyanoacetate | Indole-2-carboxylate derivatives | google.com |

| Functionalization | Electrochemical dual-oxidation | 2-Isocyanoacetate, Thiophenol, Alcohol | α-Alkoxy-α-thio-acetate derivatives | beilstein-journals.org |

Tetrazoles through Multi-Component Strategies

Tetrazoles are important bioisosteres for carboxylic acids in medicinal chemistry. nih.govresearchgate.net Isocyanide-based multicomponent reactions (MCRs) are highly effective for synthesizing substituted tetrazole derivatives. nih.govresearchgate.net The Ugi-tetrazole four-component reaction (UT-4CR) is a prominent example, where an isocyanide, an amine, a carbonyl compound, and hydrazoic acid (often generated in situ from trimethylsilyl (B98337) azide) react in a one-pot process. nih.govresearchgate.net

This compound and its ester derivatives can serve as the isocyanide component in these reactions, providing access to tetrazoles with an acetic acid or ester moiety. These reactions are known for their high atom economy and efficiency. nih.gov The use of isocyanides in combination with trimethylsilyl azide (B81097) allows for the controlled synthesis of various enantioenriched tetrazole derivatives through three- or four-component reactions by modulating the reaction conditions. researchgate.net

| Reaction | Components | Key Features | Product | Reference |

| Ugi-Tetrazole (UT-4CR) | Isocyanide (e.g., isocyanoacetate), Amine, Carbonyl compound, Hydrazoic acid | One-pot, high atom economy | Substituted tetrazoles | nih.govresearchgate.net |

| Isocyanide-based MCR | Isocyanide, Trimethylsilyl azide, Alkylidene malonate | Controllable three- or four-component reaction | Enantioenriched tetrazole derivatives | researchgate.net |

Benzodiazepines and Other Medium-Sized Nitrogen Heterocycles

Benzodiazepines are a well-known class of psychoactive drugs. researchgate.net The synthesis of 1,5-benzodiazepine derivatives can be achieved through isocyanide-based multicomponent reactions. For instance, a catalyst-free, one-pot, three-component reaction between o-phenylenediamine, two equivalents of an activated carbonyl compound (like acetone), and an isocyanide can yield benzodiazepine-2-carboxamides. researchgate.net

Furthermore, the synthesis of other medium-sized nitrogen heterocycles can be accomplished using isocyanoacetates. Unexpectedly, attempts to perform an imidazo (B10784944) annulation on certain benzodiazepine (B76468) derivatives using potassium t-butoxide, diphenyl phosphoryl chloride, and ethyl isocyanoacetate resulted in a ring opening and the formation of oxazole derivatives, showcasing the complex reactivity pathways available.

| Heterocycle | Method | Reactants | Product | Reference |

| 1,5-Benzodiazepine | Three-component reaction | o-Phenylenediamine, Acetone, Isocyanide | Benzodiazepine-2-carboxamide | researchgate.net |

| Oxazole | Unexpected ring opening | Benzodiazepine derivative, Ethyl isocyanoacetate, Potassium t-butoxide | Oxazole derivative |

Synthesis of Lactams and Peptidomimetics

This compound is a valuable reagent in the synthesis of lactams, which are cyclic amides and core structures in many biologically active compounds. The synthesis often involves multicomponent reactions (MCRs), particularly the Ugi reaction, followed by cyclization.

The construction of β-lactams (2-azetidinones), a class of four-membered ring lactams known for their antibiotic properties, can be achieved using Ugi reactions that start from β-amino acids. For instance, Ugi four-center three-component reactions (U-4C-3R) with β-amino acids, which act as bifunctional components, have been used to create bicyclic β-lactams. sigmaaldrich.com Similarly, γ-lactams, which are five-membered rings, have been synthesized through Ugi-deprotection-cyclization (UDC) strategies. sigmaaldrich.com In one approach, a resin-bound isonitrile is used in an Ugi reaction, and subsequent deprotection of the resulting adduct triggers cyclization to form the γ-lactam. sigmaaldrich.com

Peptidomimetics are molecules that mimic the structure and function of peptides. The synthesis of these complex molecules often employs isocyanide-based multicomponent reactions (IMCRs) to generate linear precursors with high molecular diversity. sigmaaldrich.comresearchgate.net These linear products, which incorporate bifunctional substrates, can then be cyclized to produce constrained peptidomimetics. sigmaaldrich.com For example, Ugi adducts derived from reactions involving this compound or its ester derivatives can undergo post-Ugi cyclization to form various peptidomimetic scaffolds, including indolyl-based γ-lactams. frontiersin.org The cyclization is often promoted by a base like potassium carbonate in a suitable solvent. frontiersin.org

Table 1: Examples of Lactam Synthesis Strategies Involving Isocyanoacetate Derivatives

| Lactam Type | Synthetic Strategy | Key Features |

| β-Lactam | Ugi 4C-3R | Utilizes a β-amino acid as a bifunctional component (amine and carboxylic acid). sigmaaldrich.com |

| γ-Lactam | Ugi-Deprotection-Cyclization (UDC) | A linear Ugi adduct is formed, followed by a deprotection step that initiates intramolecular cyclization. sigmaaldrich.com |

| γ-Lactam | Post-Ugi Cyclization | An Ugi adduct is cyclized in the presence of a base (e.g., K2CO3) to form the lactam ring. frontiersin.org |

Construction of Bridgehead Nitrogen Heterocycles

Bridgehead nitrogen heterocycles are complex polycyclic structures where a nitrogen atom is located at the junction of two or more rings. umich.eduresearchgate.net These scaffolds are present in numerous biologically active natural products and pharmaceuticals. acs.org While the direct application of this compound for the one-step synthesis of these systems is not extensively documented, its role in creating precursors for such structures is evident through post-Ugi reaction transformations.

Ugi adducts, which can be generated using isocyanoacetates, serve as versatile intermediates that can undergo subsequent cyclization reactions to form complex heterocyclic systems. mdpi.comnih.gov For example, a reaction sequence involving an Ugi reaction followed by a Pictet-Spengler cyclization has been used to create benzoindolizine scaffolds, which are a type of bridgehead nitrogen heterocycle. mdpi.com Similarly, post-Ugi intramolecular reactions, such as the Wittig reaction or gold-catalyzed hydroarylation, can lead to the formation of fused polycyclic systems. frontiersin.orgbeilstein-journals.org These strategies demonstrate that while not a direct reactant for the final cyclization, this compound is instrumental in assembling the necessary linear precursors for these complex heterocyclic architectures. researchgate.net

Peptide and Peptidomimetic Synthesis

Synthesis of Dipeptides and Oligopeptides

This compound is a key component in the multicomponent synthesis of dipeptides and short oligopeptides. The Ugi four-component reaction (Ugi-4CR) is a cornerstone of this approach, enabling the combination of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a dipeptide-like structure in a single step. nih.gov When this compound is used, it serves as the bifunctional isocyanide and carboxylic acid component after in-situ protonation. frontiersin.org

This method is particularly powerful for creating N,N'-disubstituted dipeptide amides. The process is valued for its efficiency and the ability to generate structural diversity by simply varying the starting components. mdpi.com Traditional peptide synthesis often requires multiple protection and deprotection steps, which can be time-consuming and generate significant waste. researchgate.net In contrast, the Ugi reaction offers a more streamlined and atom-economical route to peptide scaffolds. researchgate.netresearchgate.net

Alternating Peptide Polymerization Techniques

A significant application of this compound is in the synthesis of alternating peptides through a novel polymerization technique based on the Ugi four-component reaction. frontiersin.orgrsc.org This one-pot, catalyst-free method allows for the creation of polypeptides with a precisely alternating sequence of amino acid residues. rsc.org

The process involves the reaction of imines (formed in situ from amines and aldehydes) with a bifunctional molecule that contains both an isocyanide and a carboxylic acid group. frontiersin.org this compound is an ideal reactant for this purpose due to its stability. frontiersin.org It is activated in the reaction by an acid (like trifluoromethanesulfonic acid) to generate the reactive isocyanoacetic acid in situ. frontiersin.org This species then polymerizes with the imine to yield the alternating peptide. rsc.org This technique has been successfully used to synthesize various N-substituted poly(glycyl-valine) derivatives. beilstein-journals.orgscbt.com

Table 2: Components for Alternating Peptide Synthesis via Ugi-based Polymerization

| Amine Component | Aldehyde Component | Isocyanide/Acid Component | Resulting Polymer Structure |

| Alkylammonium chloride | Isobutyraldehyde | This compound | N-substituted Poly(glycyl-valine) beilstein-journals.orgscbt.com |

| Ethylammonium hydrochloride | Isobutyraldehyde | This compound | Et-Pep (N-ethyl substituted) scbt.com |

| Primary ammonium (B1175870) chloride | Aldehyde | This compound | Alternating Peptides scbt.com |

The molecular weight of the resulting polymers can be determined using techniques such as Diffusion-Ordered NMR Spectroscopy (DOSY). frontiersin.org

Strategies for Cyclic Constrained Peptidomimetics

Cyclic constrained peptidomimetics are of high interest in medicinal chemistry because their reduced flexibility can lead to enhanced receptor affinity and improved pharmacological properties compared to their linear counterparts. sigmaaldrich.comresearchgate.net Isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi reaction, are powerful tools for accessing these structures. sigmaaldrich.comnih.gov

The general strategy involves a two-stage process:

Ugi Reaction: An IMCR is used to synthesize a linear peptide-like precursor. This step is crucial for introducing molecular complexity and diversity. Bifunctional substrates are incorporated, which contain a reactive handle for the subsequent cyclization. sigmaaldrich.comresearchgate.net

Cyclization: The linear precursor undergoes a cyclization reaction to form the constrained ring system. sigmaaldrich.com

Several cyclization strategies are employed, including:

Deprotection-Cyclization: A protecting group on the linear Ugi adduct is removed to unmask a reactive functional group that then attacks another part of the molecule to form the ring. sigmaaldrich.com

Ring-Closing Metathesis (RCM): The Ugi adduct is designed to contain two terminal alkene moieties, which are then cyclized using an RCM catalyst. sigmaaldrich.comacs.org

Azide-Alkyne Cycloaddition: "Click chemistry" can be used to cyclize a precursor containing an azide and an alkyne. sigmaaldrich.comacs.org

These methods allow for the creation of cyclic peptidomimetics of various ring sizes, from small four- to seven-membered rings to larger macrocycles. sigmaaldrich.comacs.orgnih.gov

Access to Bioactive Molecules and Natural Product Scaffolds

This compound is a key starting material for the synthesis of molecules and scaffolds that are either bioactive themselves or are inspired by the structures of natural products. nih.govchim.it The versatility of isocyanide-based multicomponent reactions (IMCRs) allows for the rapid assembly of complex molecular frameworks that mimic natural product structures. researchgate.netnih.gov

Many natural products, such as alkaloids and polyphenols, are rich in heterocyclic motifs. chim.itnih.gov The Ugi reaction and subsequent post-cyclization modifications provide efficient pathways to these scaffolds. For instance, the synthesis of indole- and quinoline-based structures, which are common in alkaloids, can be achieved through these methods. mdpi.combeilstein-journals.org The ability to generate large libraries of diverse, natural product-like molecules is a significant advantage for drug discovery and for creating chemical probes to study biological pathways. nih.gov

The synthesis of peptidomimetics and heterocycles like lactams and diketopiperazines using this compound directly contributes to the field of bioactive molecule discovery. frontiersin.orgmdpi.com These structures are often designed to mimic the secondary structures of peptides or to fit into the active sites of enzymes, making them valuable candidates for therapeutic development. sigmaaldrich.com The efficiency and diversity-oriented nature of these synthetic routes make this compound a powerful tool in medicinal chemistry for accessing novel bioactive agents. researchgate.net

Utilization in the Synthesis of Therapeutically Relevant Compounds

The isocyanoacetate functional group is a key player in the synthesis of compounds with therapeutic potential, largely through its participation in isocyanide-based multicomponent reactions (IMCRs) such as the Passerini and Ugi reactions. nih.govresearchgate.net These reactions are powerful tools in medicinal chemistry and drug discovery for generating libraries of diverse and complex molecules. nih.gov The unique reactivity of the isocyanide carbon, acting as both a nucleophile and an electrophile, allows for the formation of multiple new bonds in a single step, leading to products with significant structural diversity. thieme-connect.de

The Passerini three-component reaction (P-3CR) combines an isocyanide, a carboxylic acid, and a carbonyl compound to yield α-acyloxy carboxamides. nih.govchemistnotes.com This reaction has been employed to create libraries of compounds for metabolic stability studies, a crucial aspect of drug development. nih.gov For instance, a library of 43 α-acyloxy carboxamides was synthesized to evaluate how different substituents affect the metabolic stability of the ester linkage. nih.gov

The Ugi four-component reaction (U-4CR) is even more powerful, combining an isocyanide, a primary amine, a carbonyl compound, and a carboxylic acid to produce α-acylamino amides, which are essentially dipeptide-like structures. nih.govthieme-connect.de This reaction is highly valued for its high atom economy, operational simplicity, and the ability to generate complex, drug-like scaffolds. nih.govrsc.org The Ugi reaction has been instrumental in the discovery of clinical candidates by enabling the rapid synthesis and evaluation of structure-activity relationships (SAR). nih.gov

A specific application involving this compound is its use in intramolecular Ugi reactions. For example, the reaction between ketones, amine hydrochlorides, and potassium isocyanoacetate can lead to the formation of dipeptide derivatives. nih.gov This highlights the direct role of the potassium salt in creating peptide-like structures that are of significant interest in pharmaceutical research. Furthermore, isocyanoacetate derivatives are key for synthesizing various biochemically relevant compounds, including peptides and nitrogen-containing heterocycles. researchgate.net

The following table summarizes examples of multicomponent reactions involving isocyanoacetates for the synthesis of therapeutically relevant scaffolds.

| Reaction Type | Components | Product Scaffold | Relevance |

| Passerini (P-3CR) | Isocyanide, Carboxylic Acid, Carbonyl Compound | α-Acyloxy Carboxamide | Generation of compound libraries for metabolic stability studies. nih.gov |

| Ugi (U-4CR) | Isocyanide, Amine, Carboxylic Acid, Carbonyl Compound | α-Acylamino Amide (Peptidomimetic) | Rapid synthesis of diverse, drug-like molecules for SAR studies. nih.govrsc.org |

| Intramolecular Ugi | Ketone, Amine Hydrochloride, this compound | Dipeptide Derivatives | Direct synthesis of peptide-like structures. nih.gov |

| GBB-3CR | Aldehyde, 2-Aminopyridine, Isocyanide | Imidazo[1,2-a]pyridines | Access to heterocyclic scaffolds with known medicinal importance. imtm.cz |

| Ugi-Tetrazole | Aldehyde, Amine, Isocyanide, Hydrazoic Acid | Tetrazoles | Synthesis of carboxylic acid bioisosteres. imtm.cz |

Integration into Total Synthesis Strategies of Complex Natural Products

The efficiency and complexity-generating power of isocyanide-based multicomponent reactions make them attractive strategies for the total synthesis of complex natural products. sci-hub.se While direct, large-scale applications of this compound in completed total syntheses are not extensively documented in readily available literature, the principles of its reactivity are foundational to methods used for constructing key fragments of natural products. The use of convertible isocyanides, which can be transformed into other functional groups post-reaction, has been noted in the synthesis of natural products like Omuralide. researchgate.net

The Ugi and Passerini reactions, for which isocyanoacetates are key substrates, are frequently employed to build complex backbones and introduce stereocenters that are common in natural product structures. thieme-connect.deresearchgate.net The ability to combine multiple, structurally diverse building blocks in a single, convergent step is a significant advantage in lengthy and complex synthetic sequences. sci-hub.se

For example, the Ugi reaction can be used to synthesize complex indole frameworks, which are ubiquitous in natural products. rsc.org Strategies involving the Ugi reaction followed by post-cyclization modifications have been developed to create various heterocyclic scaffolds found in alkaloids and other bioactive natural products. rsc.org These methods often provide access to molecular architectures that would be challenging to assemble using traditional synthetic approaches. researchgate.net